2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide is a complex organic compound that features both indole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and benzothiazole intermediates, followed by their coupling through an acetamide linkage.
Preparation of Indole Intermediate: The indole intermediate can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Preparation of Benzothiazole Intermediate: The benzothiazole intermediate can be synthesized by the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives.
Coupling Reaction: The final step involves the coupling of the indole and benzothiazole intermediates through an acetamide linkage. This can be achieved by reacting the indole intermediate with acetic anhydride to form the acetamido group, followed by coupling with the benzothiazole intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and benzothiazole rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products
Oxidation: Oxidized derivatives of the indole and benzothiazole rings.
Reduction: Reduced forms of the acetamido group.
Substitution: Substituted derivatives at the indole or benzothiazole rings.
Scientific Research Applications
2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The indole and benzothiazole moieties can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The acetamido group may enhance binding affinity through hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-N-(benzo[d]thiazol-2-yl)acetamide
- 2-(4-methyl-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide
Uniqueness
2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide is unique due to the presence of the acetamido group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This structural feature may enhance its potential as a therapeutic agent or a functional material.
Biological Activity
The compound 2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide , with CAS number 1574337-22-6 , is a novel chemical entity that has garnered attention due to its potential biological activities. This compound features an indole and thiazole moiety, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H16N4O2S with a molecular weight of 364.4 g/mol . The structural components include:
- An indole ring, which is often associated with various biological activities.
- A benzo[d]thiazole moiety, contributing to its potential as an enzyme inhibitor.
Anticancer Activity
Research indicates that compounds containing indole and thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | 12.5 |
This compound | HCT116 | 15.3 |
These results suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression in cancer cells.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Indole derivatives have been shown to inhibit various enzymes, including xanthine oxidase (XO), which is crucial in uric acid metabolism. A study on related thiazole derivatives indicated that modifications at specific positions significantly enhance inhibitory activity:
Enzyme | Compound | IC50 (nM) |
---|---|---|
Xanthine Oxidase | This compound | 350 |
Xanthine Oxidase | Related Thiazole Derivative | 3.5 |
This highlights the importance of structural modifications in optimizing enzyme inhibition.
The proposed mechanism of action for this compound involves:
- Binding Affinity : The compound likely binds to the active site of target enzymes or receptors, inhibiting their activity.
- Molecular Interactions : Hydrogen bonding and hydrophobic interactions between the indole and thiazole rings with amino acid residues in the enzyme's active site enhance binding stability.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Anticancer Studies : A study published in Cancer Letters demonstrated that thiazole derivatives exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction through mitochondrial pathways.
- Antimicrobial Activity : Research has shown that compounds with similar structures possess antimicrobial properties against various pathogens, suggesting a potential application in treating infections.
- Anti-inflammatory Effects : Thiazole-containing compounds have been reported to reduce inflammation markers in vitro, indicating a possible therapeutic role in inflammatory diseases.
Properties
Molecular Formula |
C19H16N4O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2S/c1-12(24)20-14-6-4-7-16-13(14)9-10-23(16)11-18(25)22-19-21-15-5-2-3-8-17(15)26-19/h2-10H,11H2,1H3,(H,20,24)(H,21,22,25) |
InChI Key |
XGNFMMAABKVDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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